Fmoc-D-3-Cyanophenylalanine
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Overview
Description
Fmoc-D-3-Cyanophenylalanine: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyano group attached to the phenyl ring. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of Fmoc-D-3-Cyanophenylalanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Fmoc-D-3-Cyanophenylalanine is widely used in peptide synthesis, particularly in the SPPS method, due to its stability and ease of removal under basic conditions. It serves as a building block for the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the design of peptide-based inhibitors and drugs .
Medicine: this compound is used in the development of peptide-based therapeutics, including antimicrobial peptides and enzyme inhibitors. Its unique structure allows for the design of peptides with enhanced stability and bioactivity .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-D-3-Cyanophenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to allow for further coupling reactions . The cyano group can participate in various chemical reactions, providing versatility in the design of peptides and other compounds .
Comparison with Similar Compounds
Fmoc-Phenylalanine: Lacks the cyano group, making it less versatile in certain chemical reactions.
Fmoc-4-Cyanophenylalanine: Similar structure but with the cyano group at the para position, affecting its reactivity and properties.
Uniqueness: Fmoc-D-3-Cyanophenylalanine is unique due to the presence of the cyano group at the meta position, which provides distinct reactivity and allows for the design of peptides with specific properties. Its use in SPPS and the ability to undergo various chemical reactions make it a valuable compound in research and industry .
Properties
IUPAC Name |
(2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLOUTPKZUJTGV-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-37-0 |
Source
|
Record name | 3-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205526-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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